![molecular formula C16H19N3O5S B14495523 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine CAS No. 65251-19-6](/img/structure/B14495523.png)
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid is a compound known for its fluorescent properties. It is often used as a fluorescent probe in various scientific applications due to its ability to detect specific ions and molecules through fluorescence quenching or enhancement .
Preparation Methods
The synthesis of 2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid typically involves the reaction of dansyl chloride with glycine . The reaction is carried out in a HEPES buffer (20 mM, pH 6.7), where the dansyl chloride reacts with the amino group of glycine to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The sulfonamido group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to detect metal ions like mercury (Hg2+) in environmental samples.
Biology: Employed in biological assays to study protein interactions and cellular processes.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of sensors for environmental monitoring and quality control.
Mechanism of Action
The mechanism by which 2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid exerts its effects involves fluorescence quenching or enhancement. The compound interacts with specific ions or molecules, leading to changes in its fluorescence properties. This interaction can be studied using techniques like mass spectrometry and NMR analysis to understand the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid include other dansyl-based fluorescent probes. These compounds share similar fluorescent properties but may differ in their sensitivity and specificity towards different analytes. For example, dansyl chloride and its derivatives are commonly used in various fluorescent assays . The uniqueness of 2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid lies in its ability to detect specific ions like mercury (Hg2+) through both fluorescence quenching and enhancement .
Properties
CAS No. |
65251-19-6 |
|---|---|
Molecular Formula |
C16H19N3O5S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H19N3O5S/c1-19(2)13-7-3-6-12-11(13)5-4-8-14(12)25(23,24)18-9-15(20)17-10-16(21)22/h3-8,18H,9-10H2,1-2H3,(H,17,20)(H,21,22) |
InChI Key |
WVCXDDISXBUDDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)

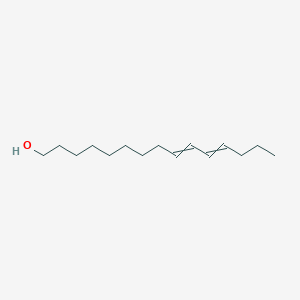

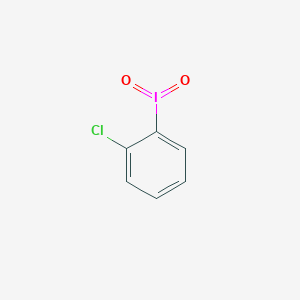
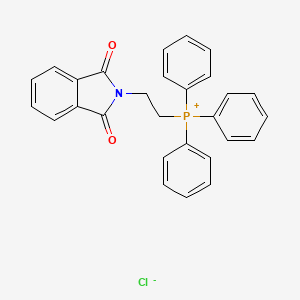
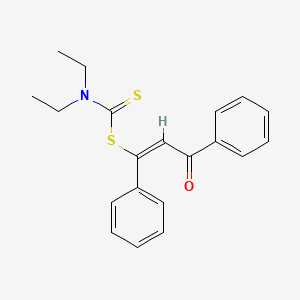
![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)
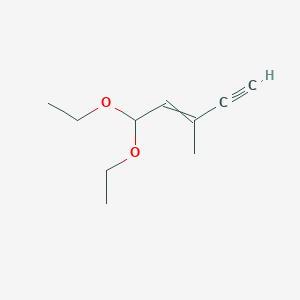
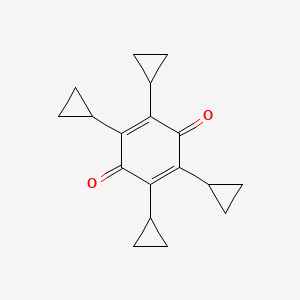
![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)

![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
